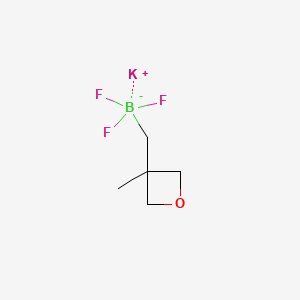![molecular formula C13H18FNO4S B13487786 tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in different fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-[3-(fluorosulfonyl)phenyl]ethylamine under appropriate conditions. The reaction typically requires the use of a base such as cesium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors .
Medicine: Its carbamate structure can be modified to enhance its pharmacological properties, making it a promising compound for drug development .
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities. This compound can also interact with cellular pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate
- tert-butyl carbanilate
Comparison: tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate is unique due to the presence of both the fluorosulfonyl and phenyl groups. This combination of functional groups provides distinct reactivity and properties compared to similar compounds. For example, tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate lacks the phenyl group, which can significantly alter its chemical behavior and applications .
Propriétés
Formule moléculaire |
C13H18FNO4S |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3-fluorosulfonylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18FNO4S/c1-13(2,3)19-12(16)15-8-7-10-5-4-6-11(9-10)20(14,17)18/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
Clé InChI |
PVOABBRXZRSMDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



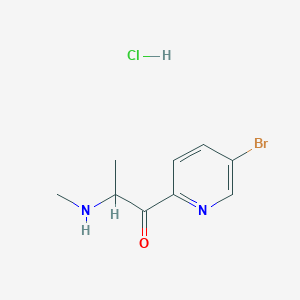
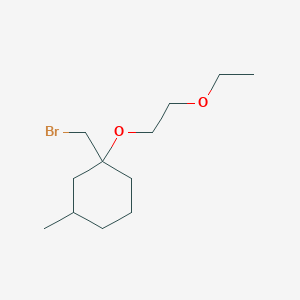

![benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate](/img/structure/B13487717.png)

![1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13487724.png)
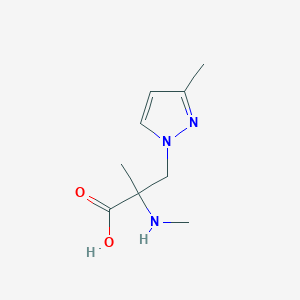
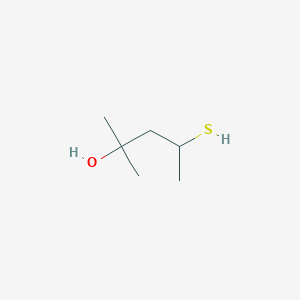
![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
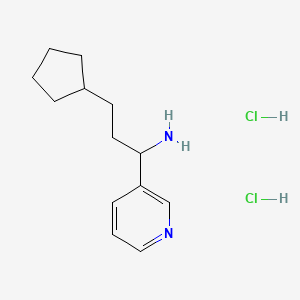
![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)
